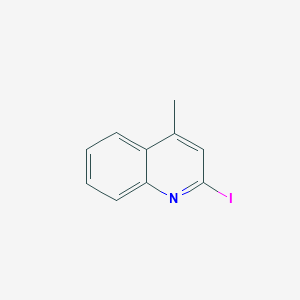

2-Iodo-4-methylquinoline

描述

Overview of Quinoline (B57606) Derivatives in Contemporary Chemical Research

Quinoline, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in numerous areas of chemical research. nih.govsci-hub.se The versatility of the quinoline nucleus, which allows for functionalization at various positions, has made it a "privileged scaffold" in medicinal chemistry. sci-hub.se Researchers have successfully developed a multitude of synthetic methods, from classic named reactions like the Doebner, Pfitzinger, and Friedländer syntheses to modern multicomponent reactions (MCRs), to access a diverse library of quinoline derivatives. sci-hub.seorganic-chemistry.org

These derivatives exhibit a wide spectrum of biological activities, and are integral to the development of therapeutic agents. Furthermore, the unique photochemical and electronic properties of the quinoline ring system have led to its application in materials science, for example, in the creation of chemosensors and corrosion inhibitors. The continuous innovation in synthetic strategies provides chemists with efficient pathways to construct complex quinoline-based molecules for a myriad of scientific investigations. organic-chemistry.org

Significance of Halogenated Quinoline Scaffolds in Organic Synthesis

The introduction of a halogen atom onto the quinoline framework significantly enhances its utility as a synthetic intermediate. Halogenated quinolines, particularly iodo- and bromo-substituted derivatives, are key building blocks in modern organic synthesis. The carbon-halogen bond, especially the carbon-iodine bond, serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions.

The iodine atom in compounds like 2-Iodo-4-methylquinoline is an excellent leaving group and facilitates reactions such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl, alkyl, alkynyl, and amino groups, respectively, at the 2-position of the quinoline ring. This strategic functionalization is crucial for creating molecular diversity and for the structure-activity relationship (SAR) studies essential in drug discovery. Moreover, the insertion of iodine can itself modulate the biological properties of the quinoline scaffold, sometimes leading to enhanced antimicrobial or other therapeutic activities. nih.gov

Academic and Research Focus on this compound

The primary academic and research interest in this compound lies in its role as a reactive intermediate for the synthesis of more complex, functionalized quinoline derivatives. While not as extensively studied as the parent quinoline or other derivatives, its value is well-established within the synthetic chemistry community.

The synthesis of this compound typically proceeds from more readily available precursors. A common route involves the conversion of 4-methyl-2-quinolinol (also known as 4-methylcarbostyril) to 2-chloro-4-methylquinoline, followed by a Finkelstein-type reaction where the chloro group is exchanged for an iodo group. The starting 4-methyl-2-quinolinol can be prepared via established methods such as the Conrad-Limpach synthesis.

The reactivity of the C-I bond at the electron-deficient 2-position of the quinoline ring makes it highly susceptible to nucleophilic substitution and a prime substrate for cross-coupling reactions. Researchers utilize this compound to construct novel molecular architectures, which are then evaluated for various applications, including as potential therapeutic agents or as functional materials. The compound is a quintessential example of a building block that, while perhaps not an end product itself, is a critical stepping stone in multi-step synthetic research programs.

Interactive Data Table: Physicochemical Properties of this compound and Related Precursors

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| This compound | This compound | 607-65-8 | C₁₀H₈IN | 269.08 | Flash Point: 158.5°C |

| 2-Chloro-4-methylquinoline | 2-Chloro-4-methylquinoline | 634-47-9 | C₁₀H₈ClN | 177.63 | Precursor to iodo derivative |

| 4-Methyl-2-quinolinol | 4-Methylquinolin-2(1H)-one | 607-66-9 | C₁₀H₉NO | 159.18 | Melting Point: 221-223°C |

| Lepidine | 4-Methylquinoline (B147181) | 491-35-0 | C₁₀H₉N | 143.19 | Starting material for quinolinol |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

607-65-8 |

|---|---|

分子式 |

C10H8IN |

分子量 |

269.08 g/mol |

IUPAC 名称 |

2-iodo-4-methylquinoline |

InChI |

InChI=1S/C10H8IN/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3 |

InChI 键 |

ZXOBNGWBLZSZAE-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=NC2=CC=CC=C12)I |

产品来源 |

United States |

Reactivity and Derivatization Strategies for 2 Iodo 4 Methylquinoline

Cross-Coupling Reactions Employing 2-Iodo-4-methylquinoline

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors. nih.gov The iodine substituent at the C2 position of this compound makes it an excellent electrophilic partner for these transformations, owing to the relatively weak C-I bond strength compared to other halogens (I > Br > Cl >> F), which facilitates oxidative addition to the metal catalyst. researchgate.net

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between an organoboron compound and an organohalide. nih.gov this compound readily participates in Suzuki coupling reactions with various arylboronic and alkylboronic acids (or their corresponding esters) to yield 2-aryl- and 2-alkyl-4-methylquinolines. These reactions are typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, in the presence of a base. nih.govnih.gov The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and can be tailored to the specific coupling partners. rsc.org

The high reactivity of the C-I bond allows for selective coupling at the C2 position, even if other less reactive halogens are present elsewhere on the quinoline (B57606) ring. researchgate.net This chemoselectivity is a key advantage in the synthesis of complex, multi-substituted quinolines.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodoquinolines

| Catalyst | Ligand | Base | Solvent | Temperature | Product Type |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ / Cs₂CO₃ | DMF / Dioxane-H₂O | 80-90 °C | Arylation |

| Pd(OAc)₂ | Tricyclohexylphosphine (PCy₃) | K₃PO₄ | Toluene | 60-110 °C | Arylation/Alkylation |

This table presents generalized conditions based on Suzuki-Miyaura reactions of various iodo- and halo-quinolines. Specific conditions for this compound may vary. researchgate.netrsc.orggoogle.com

Beyond the Suzuki-Miyaura reaction, the C2-iodo group of this compound enables participation in a variety of other essential C-C bond-forming reactions.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne to form a 2-alkynyl-4-methylquinoline derivative. researchgate.netnih.gov The reaction is typically co-catalyzed by palladium and copper complexes in the presence of an amine base. researchgate.net Studies on dihaloquinolines, such as 2-bromo-4-iodo-quinoline, have demonstrated that the Sonogashira coupling occurs selectively at the more reactive iodide-substituted position, underscoring the utility of this compound as a substrate for regioselective alkynylation. organic-chemistry.org

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of the aryl iodide with an alkene to form a new substituted alkene. jsynthchem.comnih.gov This reaction, catalyzed by palladium, would couple this compound with an alkene (e.g., styrene (B11656) or an acrylate) to produce a 2-vinyl-4-methylquinoline derivative. organic-chemistry.org The Heck reaction is particularly useful for extending carbon chains and can be performed in an intramolecular fashion to construct fused ring systems. organic-chemistry.org

Table 2: Other Key C-C Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst System | Typical Product |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Pd(0)/Cu(I) | 2-Alkynyl-4-methylquinoline |

This table illustrates the application of other major cross-coupling reactions based on the established reactivity of aryl iodides. researchgate.netorganic-chemistry.orgjsynthchem.com

Further Functionalization and Transformations of the Quinoline Moiety

The derivatives obtained from the initial cross-coupling reactions of this compound are themselves valuable platforms for further synthetic elaboration, leading to a diverse array of complex molecules.

The products of C-C coupling reactions serve as key building blocks for more complex polyheterocyclic systems. For instance, a 2-alkynyl-4-methylquinoline synthesized via a Sonogashira coupling can undergo subsequent intramolecular cyclization reactions to form fused polycyclic aromatic systems. Similarly, cascade reactions, such as a double Heck coupling, can construct a complex molecular framework from multiple components in a single operation, showcasing an efficient strategy for building molecular complexity. researchgate.net The strategic application of sequential coupling reactions allows for the programmed construction of elaborate, multi-ring structures centered on the quinoline core.

The synthesis of quinolone-3-diarylether derivatives from this compound is a multi-step process that leverages fundamental transformations of the quinoline ring. A plausible synthetic route involves two key stages:

Conversion to a Quinolone: The 2-iodo-quinoline can be converted into the corresponding 4-methylquinolin-2(1H)-one. This transformation can be achieved through methods such as hydrolysis, often under acidic or basic conditions, or via transition-metal-catalyzed C-O bond formation. The resulting 2-quinolone is a privileged scaffold in medicinal chemistry. researchgate.netorganic-chemistry.org

Diaryl Ether Formation: To form the diaryl ether at the C3 position, the 4-methylquinolin-2(1H)-one intermediate would first need to be halogenated at the 3-position (e.g., via bromination or iodination). The resulting 3-halo-4-methylquinolin-2(1H)-one can then undergo a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig C-O coupling with a phenol (B47542) to furnish the final quinolone-3-diarylether derivative. jsynthchem.com The Ullmann reaction is a classic method for forming diaryl ethers, typically involving a copper catalyst and a base. nih.gov

This stepwise approach allows for the modular construction of these complex derivatives by combining well-established synthetic methodologies.

The methyl group at the C4 position of the quinoline ring is susceptible to selective oxidation, providing a pathway to other important functional groups without disturbing the core heterocyclic structure or the iodo-substituent. Research has demonstrated that 4-methylquinolines can be chemoselectively oxidized to the corresponding quinoline-4-carbaldehydes. This transformation can be achieved using various oxidizing agents. Notably, metal-free oxidation systems, such as those employing hypervalent iodine(III) reagents or an I₂/DMSO/O₂ catalytic system, offer mild and selective conditions that tolerate a range of other functional groups, including halogens. The resulting aldehyde is a versatile handle for further derivatization through reactions like Wittig olefination, reduction to an alcohol, or further oxidation to a carboxylic acid.

Table 3: Conditions for Selective Oxidation of the 4-Methyl Group

| Oxidant/Catalytic System | Solvent | Temperature | Product |

|---|---|---|---|

| PIDA (Hypervalent Iodine(III)) / H₂O | DMSO | Room Temperature | Quinoline-4-carbaldehyde |

| I₂ / O₂ (aerobic) | DMSO | Not specified | Quinoline-4-carbaldehyde |

This table summarizes methods reported for the oxidation of 4-methylquinolines.

Nucleophilic Displacement Reactions

The iodine atom at the C2-position of this compound is susceptible to nucleophilic displacement, a cornerstone of synthetic strategies for introducing diverse functionalities onto the quinoline core. The reactivity of the C-I bond in this context is influenced by the electron-withdrawing nature of the quinoline ring nitrogen, which activates the C2-position towards nucleophilic attack. While specific studies on this compound are not extensively documented, the reactivity can be inferred from analogous 2-haloquinoline systems.

Studies on related 2-chloroquinolines have demonstrated their utility in nucleophilic substitution reactions. For instance, the reaction of 2-chloroquinolines with 1,2,4-triazole (B32235) has been investigated under various conditions, highlighting the influence of acid and base catalysis on the reaction's efficiency. researchgate.net It is well-established that the reactivity of halogens in nucleophilic aromatic substitution follows the general trend I > Br > Cl > F, suggesting that this compound would be more reactive than its chloro- and bromo- counterparts.

The versatility of this approach is further exemplified by the reactions of 4-chloro-2-methyl-3-nitroquinolines, which readily undergo nucleophilic substitution with various nucleophiles. researchgate.net Although the electronic effects of the nitro group at the C3-position would significantly influence the reactivity, these examples underscore the capability of a halogen at the C2 or C4 position to act as a leaving group.

A range of nucleophiles can be employed in these displacement reactions, including:

N-nucleophiles: Amines, azides, and heterocyclic compounds can be introduced to furnish novel amino- and heteroaryl-substituted quinolines.

O-nucleophiles: Alkoxides and hydroxides can be used to generate 2-alkoxy- or 2-hydroxy-4-methylquinolines.

S-nucleophiles: Thiolates can react to form 2-thioether derivatives.

The reaction conditions for these transformations typically involve heating the this compound with the desired nucleophile in a suitable solvent, often in the presence of a base to neutralize the generated hydrogen iodide.

Table 1: Representative Nucleophilic Displacement Reactions on Haloquinolines

| Haloquinoline Derivative | Nucleophile | Product | Reference |

| 4-Chloro-2-methyl-3-nitroquinoline | Benzylamine | 4-(Benzylamino)-2-methyl-3-nitroquinoline | researchgate.net |

| 4-Chloro-2-methyl-3-nitroquinoline | Salicylaldehyde | 4-(2-Formylphenoxy)-2-methyl-3-nitroquinoline | researchgate.net |

| 2-Chloroquinoline | 1,2,4-Triazole | 2-(1H-1,2,4-Triazol-1-yl)quinoline | researchgate.net |

Rearrangement Reactions Involving the Quinoline Scaffold

Rearrangement reactions provide a powerful tool for accessing complex molecular architectures from simpler precursors. In the context of substituted quinolines, rearrangements can lead to the formation of novel heterocyclic systems. While specific rearrangement reactions originating from this compound are not prominently reported, related transformations in similar quinoline systems offer insights into potential pathways.

One notable example involves the reactions of 4-azido-3-nitroquinaldine (a 2-methylquinoline (B7769805) derivative). Heating this compound in benzene (B151609) resulted in the formation of 1,2,5-oxadiazolo[3,4-c]quinoline, a rearrangement product. researchgate.net This type of transformation, proceeding through a nitrene intermediate, showcases the potential for the quinoline ring to participate in intramolecular cyclization and rearrangement cascades.

Furthermore, the synthesis of quinolines can itself involve rearrangement steps. For instance, the Beckmann rearrangement of ketoximes has been utilized as a key step in the synthesis of substituted quinolines. mdpi.com Although this is a synthetic route to quinolines rather than a reaction of a pre-formed quinoline, it highlights the inherent chemical possibilities within the broader class of related compounds.

Future research may explore the possibility of inducing rearrangements of this compound derivatives through various synthetic strategies, such as:

Photochemical rearrangements: Irradiation could potentially lead to bond reorganizations and the formation of isomeric structures.

Metal-catalyzed rearrangements: Transition metals are known to catalyze a wide array of rearrangement reactions.

Acid-catalyzed rearrangements: Under strong acidic conditions, protonation of the quinoline nitrogen could facilitate skeletal reorganizations.

Regioselective Functionalization Studies of Quinoline Analogs

The regioselective functionalization of the quinoline ring is of paramount importance for the targeted synthesis of derivatives with specific properties. The inherent electronic distribution of the quinoline system, with the pyridine (B92270) ring being more electron-deficient than the benzene ring, dictates the preferred sites of reaction.

For electrophilic substitution, the benzene ring is generally favored, with substitution typically occurring at the C5 and C8 positions. Conversely, nucleophilic attack is directed towards the electron-deficient pyridine ring, primarily at the C2 and C4 positions. The presence of the methyl group at C4 and the iodo group at C2 in this compound further modulates this reactivity.

Recent advances in C-H activation have provided powerful tools for the direct and regioselective functionalization of quinolines, often mediated by transition metal catalysts. mdpi.comnih.gov These methods allow for the introduction of a wide range of functional groups at positions that are not readily accessible through classical methods. For instance, palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to occur selectively at the C2 position. mdpi.com While this compound is already functionalized at C2, these principles are crucial when considering further derivatization at other positions.

The regioselectivity of functionalization can be controlled by a variety of factors, including:

The nature of the directing group: Existing substituents on the quinoline ring can direct incoming reagents to specific positions.

The choice of catalyst and ligands: In metal-catalyzed reactions, the ligand environment around the metal center plays a crucial role in determining the site of functionalization.

The reaction conditions: Temperature, solvent, and the presence of additives can all influence the regiochemical outcome.

Studies on the functionalization of quinoline N-oxides are particularly relevant. The N-oxide functionality activates the C2 and C4 positions towards nucleophilic attack and can also direct C-H functionalization. acs.org For example, copper-catalyzed alkynylation of quinoline N-oxides has been shown to be regioselective for the C2 position. acs.org

Spectroscopic and Diffraction Based Characterization Techniques for 2 Iodo 4 Methylquinoline Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H or ¹³C NMR chemical shifts, nor any 2D NMR (COSY, TOCSY, HMBC, NOESY) correlation data for 2-iodo-4-methylquinoline were found. This information is crucial for the definitive elucidation of the proton and carbon environments and their connectivity within the molecule.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound, which would reveal its characteristic vibrational modes, is not available in the searched databases.

Mass Spectrometry (MS)

Specific mass spectrometry data, including the molecular ion peak and fragmentation pathways for this compound, were not found. This data is essential for confirming the molecular weight and understanding the molecule's stability and fragmentation under ionization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Information regarding the electronic transitions of this compound, which would be provided by UV-Vis spectroscopy, could not be located.

Due to the absence of this fundamental data, the subsequent sections of the requested article cannot be generated with the required scientific accuracy and detail.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of chemical compounds.

A comprehensive search of prominent crystallographic databases, including the Crystallography Open Database (COD) and the Cambridge Crystallographic Data Centre (CCDC), indicates that a complete single-crystal X-ray diffraction study for this compound has not been reported or is not publicly available as of the current date.

However, the principles of the technique and the nature of the data obtained can be illustrated through the examination of structurally related quinoline (B57606) derivatives that have been characterized by X-ray crystallography. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The pattern of diffracted X-rays is dependent on the arrangement of atoms within the crystal lattice. numberanalytics.comnumberanalytics.com By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined with high precision. creative-biostructure.comyoutube.com

For a compound like this compound, a successful X-ray crystallographic analysis would yield a wealth of structural information. This includes the precise bond lengths between all atoms (e.g., C-I, C-N, C-C, and C-H bonds), the bond angles defining the geometry of the quinoline ring system, and the torsional angles that describe the conformation of the molecule. Furthermore, the analysis would reveal the packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as halogen bonding involving the iodine atom, π-π stacking between the aromatic quinoline rings, or C-H···π interactions. These non-covalent interactions are fundamental in determining the solid-state properties of the material.

To illustrate the type of data obtained from a single-crystal X-ray diffraction experiment, the crystallographic data for the related compound, 4-methylquinolinium hydrogensquarate, is presented below as a representative example. bas.bg It is important to note that these values are not for this compound but serve to demonstrate the detailed structural parameters that would be determined.

Representative Crystallographic Data for a Quinoline Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₁₁NO₄ |

| Formula Weight | 257.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.540(2) |

| b (Å) | 10.028(3) |

| c (Å) | 10.584(3) |

| α (°) | 90 |

| β (°) | 95.48(3) |

| γ (°) | 90 |

| Volume (ų) | 842.6(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.385 |

This table presents example crystallographic data from a related quinoline derivative to illustrate the parameters obtained from X-ray crystallography.

In another example, the crystal structure of 2,2'-oxybis(4-methylquinoline) was determined, revealing that the two 4-methylquinoline (B147181) moieties are nearly perpendicular to each other. iucr.orgnih.govnih.gov This highlights the detailed conformational information that can be elucidated using this technique. Should a single crystal of this compound be successfully grown and analyzed, similar detailed structural insights would be invaluable for a complete understanding of its chemical and physical properties.

Computational Chemistry and Theoretical Investigations of 2 Iodo 4 Methylquinoline

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying quinoline (B57606) derivatives due to its favorable balance of accuracy and computational cost. researchgate.netrsc.org DFT methods are used to model the electronic structure of molecules to predict a wide range of properties. Theoretical studies on related molecules, such as various methylquinolines researchgate.net and 2-(4-methoxybenzyloxy)-4-methylquinoline (B1627302) acadpubl.eu, have demonstrated the utility of DFT, typically employing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to achieve reliable results. acadpubl.eu

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule, known as geometry optimization. youtube.com This process systematically alters the molecular geometry to find the arrangement with the lowest electronic energy on the potential energy surface. For 2-Iodo-4-methylquinoline, this involves calculating the optimal bond lengths, bond angles, and dihedral (torsional) angles between all constituent atoms.

Table 1: Parameters Obtained from a Typical DFT Geometry Optimization

| Parameter Type | Description | Example for this compound |

| Bond Lengths | The equilibrium distance between two bonded atoms. | C2-I, C4-C(methyl), N1-C2, etc. |

| Bond Angles | The angle formed by three connected atoms. | ∠(N1-C2-I), ∠(C3-C4-C(methyl)), etc. |

| Dihedral Angles | The torsional angle between four connected atoms. | Defines the twist of the methyl group relative to the ring. |

| Total Energy | The calculated electronic energy of the optimized structure. | Used to compare the stability of different conformers. |

The results from such calculations on similar molecules, like 4-amino-2-methylquinoline, have shown excellent agreement with experimental data from X-ray crystallography, validating the accuracy of the DFT approach. researchgate.net

Once the optimized geometry is obtained, DFT can be used to calculate vibrational frequencies, which directly correspond to the peaks observed in infrared (IR) and Raman spectra. ijtsrd.com These theoretical calculations are invaluable for assigning specific vibrational modes (e.g., stretching, bending, and torsional motions) to the experimentally observed spectral bands. ijtsrd.com

For this compound, a DFT calculation would predict the wavenumbers and intensities of all fundamental vibrational modes. Key predicted vibrations would include:

C-I Stretch: A low-frequency vibration characteristic of the carbon-iodine bond.

C-H Stretches: Aromatic C-H stretches on the quinoline ring and aliphatic C-H stretches of the methyl group.

C=C and C=N Stretches: Vibrations associated with the quinoline ring system.

Ring Deformation Modes: Complex vibrations involving the entire quinoline skeleton.

Computational studies on related compounds like 2-, 4-, and 6-methylquinoline (B44275) have successfully used DFT (B3LYP/6-31++G(d,p)) to calculate harmonic and anharmonic vibrational frequencies, showing good agreement with experimental FT-IR and FT-Raman spectra after applying appropriate scaling factors. researchgate.net

Table 2: Illustrative Predicted Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| C-H (Aromatic) Stretch | 3000 - 3100 | Stretching of C-H bonds on the quinoline core. |

| C-H (Aliphatic) Stretch | 2850 - 3000 | Stretching of C-H bonds in the methyl group. |

| C=C / C=N Ring Stretch | 1400 - 1650 | Stretching vibrations within the aromatic rings. |

| C-H Bending | 1000 - 1300 | In-plane and out-of-plane bending of C-H bonds. |

| C-I Stretch | 500 - 600 | Stretching of the bond between Carbon-2 and Iodine. |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry used to predict and explain chemical reactivity. nuph.edu.uaustc.edu.cn It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, making it the primary site for electrophilic attack.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons, making it the primary site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical descriptor of molecular stability and reactivity. nih.govnih.gov A small energy gap suggests that the molecule is more polarizable, less kinetically stable, and more chemically reactive. nih.govaimspress.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline ring system, while the LUMO would also be located on the π-system. The precise energies and spatial distributions of these orbitals, calculated via DFT, would pinpoint the most probable sites for electrophilic and nucleophilic reactions. In related quinoline derivatives, the HOMO and LUMO are often delocalized across the ring structure, with specific atoms showing higher orbital coefficients, indicating their role in potential reactions. researchgate.net

Table 3: Key Descriptors from Frontier Molecular Orbital Analysis

| Parameter | Formula | Chemical Significance |

| HOMO Energy (E_HOMO) | - | Related to ionization potential; indicates electron-donating ability. |

| LUMO Energy (E_LUMO) | - | Related to electron affinity; indicates electron-accepting ability. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Index of kinetic stability and chemical reactivity. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

Molecular Modeling Approaches for Structural and Electronic Properties

Molecular modeling encompasses a suite of computational techniques, including DFT and FMO analysis, to visualize and quantify a molecule's properties. A key tool in this area is the Molecular Electrostatic Potential (MEP) map. mdpi.com An MEP map illustrates the charge distribution across a molecule's surface, providing a visual guide to its reactive behavior. researchgate.netresearchgate.net

For this compound, an MEP map would show:

Negative Potential Regions (Red/Yellow): Located around electron-rich areas, primarily the nitrogen atom due to its lone pair of electrons. These are the most likely sites for electrophilic attack.

Positive Potential Regions (Blue): Located around electropositive areas, such as the hydrogen atoms of the methyl group and the quinoline ring. These are potential sites for nucleophilic attack.

Neutral Regions (Green): Areas with intermediate potential.

The MEP surface provides a powerful visual representation of how the electron-withdrawing iodine atom and the electron-donating methyl group collectively influence the charge landscape of the entire molecule. mdpi.com

Studies on Electronic Effects and Their Correlation with Reactivity (e.g., Hammett Constants)

The Hammett equation is a linear free-energy relationship that quantifies the influence of substituents on the reactivity of aromatic compounds. science.govwikipedia.org It relates reaction rates and equilibrium constants using substituent constants (σ) and a reaction constant (ρ). The substituent constant, σ, measures the electronic effect (both inductive and resonance) of a substituent relative to hydrogen.

Positive σ values indicate electron-withdrawing groups (EWGs).

Negative σ values indicate electron-donating groups (EDGs).

Iodo Group (-I): The iodine at the 2-position is primarily an inductively electron-withdrawing group due to its electronegativity, but it can also be a weak resonance donor. Its Hammett constant (σ_p) is +0.23. researchgate.net

Methyl Group (-CH₃): The methyl group at the 4-position is an electron-donating group through both induction and hyperconjugation. Its Hammett constant (σ_p) is -0.17. researchgate.net

The net electronic effect on the reactivity of the quinoline ring will depend on the specific reaction and the position of attack, but the combination of a moderately deactivating iodo group and a weakly activating methyl group creates a unique electronic profile that can be quantitatively assessed using these principles.

Table 4: Hammett Substituent Constants (σ_p) for Relevant Groups

| Substituent | Chemical Formula | Inductive Effect | Resonance Effect | Hammett Constant (σ_p) |

| Hydrogen | -H | Reference | Reference | 0.00 |

| Methyl | -CH₃ | Donating | Donating (Hyperconjugation) | -0.17 |

| Bromo | -Br | Withdrawing | Donating | +0.23 |

| Iodo | -I | Withdrawing | Donating | +0.23 |

| Data sourced from a study on substituted quinoline compounds. researchgate.net |

Theoretical Examination of Tautomerism (e.g., Quinolone/Hydroxyquinoline Forms)

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. In quinoline chemistry, the most common type is the keto-enol tautomerism between hydroxyquinoline (enol) and quinolone (keto) forms. nuph.edu.ua

While this compound itself does not possess a hydroxyl group to exhibit this specific tautomerism, computational methods are essential for studying this equilibrium in its hydroxylated analogues, such as 2-Iodo-4-methylquinolin-4-ol. Theoretical studies on related systems, like 3-substituted 2-methyl-quinolin-4(1H)-ones, use DFT and other quantum-chemical methods to determine the relative stability of the tautomers in both the gas phase and in solution. researchgate.netnuph.edu.uascispace.com

The computational procedure involves:

Optimizing the geometry of both the hydroxyquinoline (enol) and quinolone (keto) forms.

Calculating the total electronic energy for each optimized tautomer.

The tautomer with the lower energy is predicted to be the more stable and therefore the predominant form under equilibrium conditions.

Studies consistently show that the quinolone (keto) form is significantly more stable than the hydroxyquinoline (enol) form for quinolines substituted at the 4-position. nuph.edu.uascispace.com This preference is a critical factor in understanding the structure and reactivity of such compounds.

Applications of 2 Iodo 4 Methylquinoline As a Chemical Building Block

Precursor in the Synthesis of Diverse Functionalized Quinoline (B57606) Derivatives

2-Iodo-4-methylquinoline serves as a key starting material for the synthesis of a wide range of functionalized quinoline derivatives. The carbon-iodine bond at the 2-position is readily susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents and the generation of molecular diversity.

Researchers have successfully utilized this compound to synthesize novel carboxy-quinoline derivatives. nih.gov These compounds are of significant interest due to their potential as antioxidants and their therapeutic applications. The synthetic pathway often involves the reaction of the iodo-quinoline with different reagents to introduce carboxylic acid functionalities or other groups that can be further transformed.

The reactivity of the iodo-group also allows for the creation of quinoline derivatives with extended π-systems. For instance, Sonogashira coupling reactions between 2-iodoquinolines and terminal alkynes, such as 2-ethynylbenzaldehyde, have been employed to synthesize precursors for more complex heterocyclic structures. mdpi.com This highlights the role of this compound in building molecular complexity step-by-step.

The following table summarizes examples of functionalized quinolines synthesized from this compound and its analogs:

| Starting Material | Reagent | Product | Application/Significance |

| 2-Iodo-3-methylquinoline | 2-Ethynylbenzaldehyde | 2-(3-Methylquinolin-2-yl)ethynylbenzaldehyde | Precursor for fused indolizine (B1195054) scaffolds like rosettacin (B1262365). mdpi.com |

| 2-Iodoquinoline | Various nucleophiles | Functionalized quinoline derivatives | Exploration of new chemical space for potential biological activity. nih.gov |

| 2-Chloro-4-methylquinolines | Sulfur nucleophiles | 4-Methylquinoline-2(1H)-thiones | Synthesis of sulfur-containing quinoline derivatives. researchgate.net |

Intermediate for the Construction of Complex Heterocyclic Systems

Beyond simple functionalization, this compound is a crucial intermediate for the construction of more elaborate and complex heterocyclic systems. The quinoline core can be annulated or fused with other ring systems, leading to novel polycyclic architectures with potentially unique properties.

One notable application is in the synthesis of fused indolizine scaffolds. The Sonogashira reaction of 2-iodoquinolines with appropriate alkynes sets the stage for subsequent cyclization reactions, ultimately forming intricate structures like rosettacin and the aromathecin family of compounds. mdpi.com This demonstrates the power of using this compound as a linchpin in multi-step synthetic sequences.

Furthermore, the reactivity of the iodo-substituent enables the connection of the quinoline moiety to other heterocyclic rings. This is exemplified by the synthesis of quinoline-based hybrid heterocycles, where the quinoline unit is combined with other biologically relevant scaffolds to create molecules with enhanced or novel activities. thesciencein.org The development of such hybrid molecules is a growing area of interest in medicinal chemistry.

Role in Facilitating Advanced Cross-Coupling Strategies for Molecular Complexity

The true synthetic prowess of this compound is most evident in its application in a variety of advanced cross-coupling reactions. These reactions, typically catalyzed by transition metals like palladium, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of highly complex molecules. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a prime example. This reaction allows for the coupling of the iodo-quinoline with boronic acids or their esters, leading to the formation of aryl- or heteroaryl-substituted quinolines. db-thueringen.deresearchgate.net The versatility of this method allows for the introduction of a wide array of substituents, significantly expanding the accessible chemical space. db-thueringen.de

Similarly, the Sonogashira cross-coupling, which couples the iodo-quinoline with terminal alkynes, is another powerful tool for extending the molecular framework of the quinoline core. mdpi.com This reaction is instrumental in creating linear, conjugated systems and serves as a gateway to further cyclization and functionalization.

The ability of this compound to participate in these and other cross-coupling reactions, such as the Negishi and Stille reactions, underscores its importance as a versatile building block for constructing molecules with a high degree of structural complexity. mdpi.com

The table below provides a snapshot of the types of cross-coupling reactions involving iodo-quinolines:

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd catalyst, Base | C-C (Aryl/Heteroaryl) |

| Sonogashira | Terminal Alkyne | Pd/Cu catalyst, Base | C-C (Alkynyl) |

| Negishi | Organozinc Reagent | Pd or Ni catalyst | C-C (Alkyl/Aryl) |

| Buchwald-Hartwig | Amine, Alcohol, Thiol | Pd catalyst, Ligand, Base | C-N, C-O, C-S |

Contribution to the Development of Novel and Efficient Synthetic Protocols

The unique reactivity of this compound and related iodo-quinolines has also spurred the development of novel and more efficient synthetic methodologies. Chemists are constantly seeking to improve reaction conditions, expand substrate scope, and develop more environmentally friendly procedures.

For instance, research has focused on developing metal-free synthesis strategies for functionalized quinolines, offering an alternative to traditional metal-catalyzed reactions. nih.gov These methods often rely on the inherent reactivity of the starting materials and can provide access to quinoline derivatives under milder conditions.

The ongoing exploration of the chemistry of this compound and its analogs continues to push the boundaries of synthetic organic chemistry, leading to the creation of novel compounds and more sophisticated and sustainable synthetic methods. nih.govresearchgate.netnih.gov

Future Directions and Emerging Research Challenges

Development of Sustainable and Environmentally Benign Synthetic Routes

The historical synthesis of quinolines often involves harsh conditions, toxic reagents, and low yields. niscpr.res.in The future of synthesizing 2-iodo-4-methylquinoline is intrinsically linked to the principles of green chemistry, which prioritize the reduction of hazardous waste and the use of environmentally benign reagents and conditions. rsc.org

A primary challenge is to move beyond traditional methods like the Skraup and Doebner-von Miller reactions, which can suffer from such drawbacks. niscpr.res.in Research is now trending towards one-pot syntheses that improve efficiency and reduce waste. tandfonline.comias.ac.in The use of non-toxic, recyclable, and inexpensive catalysts is a significant area of exploration. For instance, catalysts like indium (III) chloride and iron (III) chloride have been shown to be effective for quinoline (B57606) synthesis under milder conditions. niscpr.res.intandfonline.com Indium (III) chloride, in particular, has been noted for its ability to be recycled and reused for several runs with only a slight decrease in activity. niscpr.res.in

Future efforts will likely focus on adapting these greener catalytic systems for the specific synthesis of iodo-substituted quinolines. This involves overcoming the challenge of incorporating iodine, which can be sensitive and require specific reaction conditions. The development of protocols that use water as a solvent or employ solvent-free conditions represents a significant goal. tandfonline.com Ionic liquids are also emerging as promising "green" solvents and catalysts that can lead to high yields in shorter reaction times compared to conventional methods. ias.ac.in

Table 1: Comparison of Catalysts in Environmentally Benign Quinoline Synthesis

| Catalyst System | Key Advantages | Relevant Findings | Citation |

|---|---|---|---|

| Indium (III) Chloride | Recyclable, non-toxic, high yields, mild conditions. | Effective at 5 mole %; catalyst can be recycled for four to five runs. | niscpr.res.in |

| Iron (III) Chloride | Inexpensive, readily available, eco-friendly, high yields. | Facilitates one-pot synthesis in water, a green solvent. | tandfonline.com |

| Fluoroboric Acid Ionic Liquid | Reusable, high purity of products, short reaction times. | Yields of 78–93% achieved in as little as 20-65 minutes. | ias.ac.in |

| Metal-Free (e.g., Iodine) | Avoids heavy metal contamination, atom-efficient. | Molecular iodine can act as a highly efficient catalyst in some syntheses. | rsc.orgiipseries.org |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The synthetic utility of this compound is largely dependent on the reactivity of the carbon-iodine bond. The C-I bond is the most reactive among carbon-halogen bonds, making it an excellent handle for a variety of chemical transformations, particularly in transition-metal-catalyzed cross-coupling reactions. numberanalytics.com While the reactivity of related 2-chloro-4-methylquinolines with nucleophiles has been studied researchgate.netmdpi.com, the iodo-analogue presents opportunities for a broader range of reactions under milder conditions.

Future research will undoubtedly focus on leveraging the 2-iodo substituent for advanced C-C, C-N, and C-O bond-forming reactions. This opens pathways to novel derivatives that would be difficult to synthesize otherwise. Palladium and copper-catalyzed reactions, such as the Suzuki-Miyaura and Ullmann-type couplings, are prime candidates for exploration. numberanalytics.com These methods would allow for the attachment of various aryl, alkyl, and amine groups at the 2-position of the quinoline core.

Furthermore, there is potential for discovering entirely new transformation pathways beyond standard cross-coupling. This could include exploring intramolecular cyclizations to form fused heterocyclic systems or investigating unique C-H activation and functionalization reactions at other positions on the quinoline ring, guided by the electronic influence of the iodo and methyl groups. The development of metal-free annulation strategies and photo-induced reactions are also emerging frontiers in quinoline chemistry. mdpi.com

Integration of Advanced Computational Predictions in Reaction Design and Optimization

Modern chemical research increasingly relies on computational tools to accelerate discovery and deepen mechanistic understanding. For this compound, the integration of advanced computational methods like Density Functional Theory (DFT) is a critical future direction. nih.gov DFT calculations can provide invaluable insights into the molecule's structural and electronic properties, which govern its reactivity. researchgate.net

Computational studies have been successfully applied to other quinoline derivatives to predict their stability, molecular geometry, and behavior in reactions. nih.govresearchgate.net For instance, calculations can determine the distribution of electron density and identify the most likely sites for electrophilic or nucleophilic attack. This predictive power can guide the design of experiments, saving significant time and resources. One study has already used DFT to investigate the intermolecular interactions between various quinoline derivatives and diiodine. nih.gov

In the context of this compound, future computational work could focus on:

Modeling Reaction Mechanisms: Elucidating the step-by-step pathways of its synthesis and subsequent transformations.

Predicting Reactivity: Calculating activation energies for different potential reactions to determine the most favorable pathways.

Catalyst Design: Simulating the interaction between this compound and various catalysts to design more efficient and selective systems for its synthesis or functionalization.

Spectroscopic Analysis: Correlating calculated properties with experimental data (e.g., NMR spectra) to confirm structural assignments. mdpi.com

Table 2: Application of Computational Methods in Quinoline Research

| Computational Method | Application Area | Potential Impact on this compound | Citation |

|---|---|---|---|

| DFT (B3LYP) | Geometry Optimization & Stability Analysis | Predicts the most stable conformation and identifies reactive sites. | nih.govresearchgate.net |

| NBO (Natural Bond Orbital) | Analysis of Intermolecular Interactions | Elucidates hydrogen bonding and charge transfer, key for designing reactions. | nih.govnih.gov |

| HOMO-LUMO Analysis | Frontier Molecular Orbital Analysis | Determines electronic transition properties and chemical reactivity. | researchgate.netresearchgate.net |

| TD-DFT | Prediction of Electronic Spectra | Simulates UV-Vis absorption spectra to aid in characterization. | researchgate.net |

Scalable Synthesis via Flow Chemistry and Automation Technologies

For this compound to become a widely used building block, its synthesis must be scalable, safe, and efficient. nih.govcaltech.edu Traditional batch synthesis often faces challenges with reproducibility, heat transfer, and safety, especially when dealing with energetic or hazardous reagents. Continuous flow chemistry offers a powerful solution to these problems and represents a major future direction for the production of this compound. numberanalytics.comresearchgate.net

Flow chemistry involves performing reactions in a continuously flowing stream through a network of tubes or microreactors. ucd.ie This technology provides superior control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net The benefits include enhanced safety, improved yield and purity, and straightforward scalability by simply extending the operation time. researchgate.net Photochemical and hazardous reactions, in particular, are often rendered safer and more efficient in a flow setup. ucd.ieacs.org

The development of a continuous flow process for the synthesis of this compound is a key research challenge. This would involve adapting an efficient synthetic route (ideally a green one, as discussed in 7.1) to a flow reactor system. Automation can be integrated into these systems to allow for rapid optimization of reaction conditions and high-throughput production. A successful flow synthesis would make this compound more readily available for applications in medicinal chemistry and materials science. acs.org

Table 3: Comparison of Batch vs. Flow Synthesis for Quinolines

| Feature | Batch Synthesis | Flow Synthesis | Citation |

|---|---|---|---|

| Scalability | Difficult; requires larger vessels and poses safety risks. | Simple; achieved by running the system for a longer duration. | numberanalytics.comresearchgate.net |

| Safety | Poor heat dissipation; risk of thermal runaway. | Excellent heat transfer; small reaction volumes minimize risk. | ucd.ieacs.org |

| Efficiency | Can have lower yields and longer reaction times. | Often higher yields and significantly shorter reaction times. | researchgate.net |

| Control | Limited control over mixing and temperature gradients. | Precise control over reaction parameters. | researchgate.net |

| Reproducibility | Can be inconsistent from batch to batch. | Highly reproducible and consistent product quality. | numberanalytics.com |

常见问题

Q. What are the common synthetic routes for preparing 2-Iodo-4-methylquinoline, and how can experimental reproducibility be ensured?

Answer:

- Classical methods : Electrophilic iodination of 4-methylquinoline using iodine monochloride (ICl) in acetic acid at 60–80°C yields this compound. Alternative routes include palladium-catalyzed coupling reactions for regioselective iodination .

- Reproducibility : Document reaction conditions (solvent purity, temperature control, stoichiometry) and characterize intermediates via H/C NMR and high-resolution mass spectrometry (HRMS). Cross-validate purity using HPLC with UV detection (λ = 254 nm) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- Spectroscopy : Use H NMR (CDCl₃, δ ~8.5–7.2 ppm for aromatic protons) and C NMR (δ ~150–110 ppm for iodinated carbons). IR spectroscopy confirms C-I stretches at ~500–600 cm⁻¹.

- Crystallography : Single-crystal X-ray diffraction (SXRD) resolves halogen bonding interactions. Refinement via SHELX software (e.g., SHELXL-2018) ensures structural accuracy; report R1 values (<5% for high-quality data) .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Answer:

- DFT setup : Optimize geometry using B3LYP/6-31G(d) for light atoms and LANL2DZ for iodine. Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Validate thermochemical accuracy with hybrid functionals incorporating exact exchange (e.g., Becke’s 1993 method) .

- Correlation-energy analysis : Apply Colle-Salvetti correlation-energy formulas to model electron density distributions, critical for understanding halogen bonding in supramolecular systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Answer:

- Case study : If NMR signals conflict with computational predictions (e.g., unexpected coupling constants), re-examine solvent effects (e.g., deuterated solvent interactions) or dynamic processes (e.g., rotameric equilibria). Cross-reference with X-ray crystallography to confirm substituent positions .

- Methodological refinement : Use variable-temperature NMR to detect conformational changes. Recalculate DFT models with solvent corrections (e.g., PCM or SMD solvation models) .

Q. What strategies optimize the regioselectivity of iodination in 4-methylquinoline derivatives?

Answer:

- Catalytic systems : Screen Pd(II)/Cu(I) catalysts for cross-coupling reactions (e.g., Stille or Suzuki couplings) to enhance iodination efficiency. Monitor regioselectivity via in situ Raman spectroscopy.

- Kinetic vs. thermodynamic control : Adjust reaction temperature and iodine source (e.g., N-iodosuccinimide vs. I₂) to favor C-2 iodination. Compare yields using GC-MS with internal standards .

Q. How can multi-step syntheses of this compound-based complexes be designed for catalytic applications?

Answer:

- Ligand design : Coordinate this compound with transition metals (e.g., Pd, Cu) via Sonogashira coupling. Characterize complexes using cyclic voltammetry (CV) to assess redox activity.

- Mechanistic studies : Employ stopped-flow UV-Vis spectroscopy to track intermediate formation. Validate turnover numbers (TON) and frequencies (TOF) under varied pH and temperature .

Q. What are the challenges in interpreting crystallographic data for halogen-bonded this compound structures?

Answer:

- Disorder modeling : Address iodine positional disorder using PART instructions in SHELX. Refine anisotropic displacement parameters (ADPs) to reduce R-factor discrepancies.

- Halogen bonding metrics : Measure C-I···N distances (typically 3.0–3.5 Å) and angles (>150°) to distinguish bonding from van der Waals interactions. Compare with CSD (Cambridge Structural Database) entries .

Q. How to assess the stability of this compound under varying experimental conditions?

Answer:

- Accelerated degradation studies : Expose the compound to UV light (λ = 365 nm), elevated temperatures (40–80°C), or acidic/basic conditions. Monitor decomposition via LC-MS and quantify half-life using first-order kinetics.

- Computational stability prediction : Calculate bond dissociation energies (BDEs) for C-I bonds using M06-2X/def2-TZVP to identify vulnerable sites .

Q. Methodological Notes

- Data reporting : Follow Beilstein Journal guidelines: Include raw spectral data in supplementary materials and avoid duplicating figures in text .

- Peer review compliance : Structure research questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO frameworks for hypothesis-driven studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。